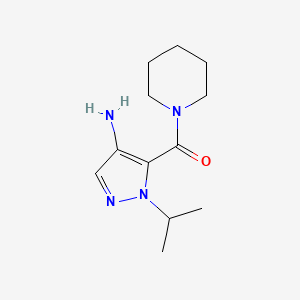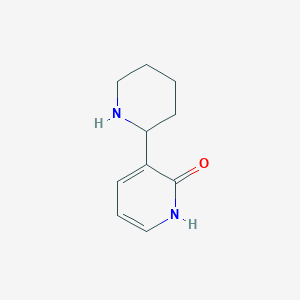
1-Isopropyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopropyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine is a chemical compound with the molecular formula C14H22N4O. It is commonly referred to as IPPA and is a potent inhibitor of the protein kinase CK1δ. IPPA has been the subject of extensive scientific research due to its potential applications in the treatment of various diseases.
Aplicaciones Científicas De Investigación
IPPA has been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, IPPA has been found to inhibit the growth of cancer cells by targeting CK1δ, which plays a critical role in cell division and proliferation. In Alzheimer's and Parkinson's disease research, IPPA has been found to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, respectively, which are believed to contribute to the development of these diseases.
Mecanismo De Acción
IPPA exerts its effects by inhibiting the activity of CK1δ, which is a protein kinase that plays a critical role in various cellular processes, including cell division, proliferation, and DNA damage response. By inhibiting CK1δ, IPPA can alter the activity of downstream signaling pathways and affect various cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of IPPA are primarily related to its inhibition of CK1δ activity. By inhibiting CK1δ, IPPA can alter the activity of various signaling pathways and affect cellular processes such as cell division and proliferation. Additionally, IPPA has been found to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, which are believed to contribute to the development of Alzheimer's and Parkinson's diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using IPPA in lab experiments is its potent inhibition of CK1δ activity, which makes it a valuable tool for studying the role of CK1δ in various cellular processes. Additionally, IPPA has been found to have potential applications in the treatment of various diseases, which makes it an attractive target for drug development. One limitation of using IPPA in lab experiments is its relatively high cost and limited availability.
Direcciones Futuras
There are several potential future directions for research on IPPA. One area of interest is the development of more potent and selective CK1δ inhibitors based on the structure of IPPA. Additionally, further research is needed to better understand the role of CK1δ in various cellular processes and diseases. Finally, there is a need for more research on the potential applications of IPPA in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Métodos De Síntesis
The synthesis of IPPA involves several steps, including the reaction of 1,3-dimethyl-5-amino-1H-pyrazole with isobutyryl chloride to form 1-isopropyl-5-(isobutyryl)-1H-pyrazole. This intermediate is then reacted with piperidine-1-carboxamide to form IPPA.
Propiedades
IUPAC Name |
(4-amino-2-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-9(2)16-11(10(13)8-14-16)12(17)15-6-4-3-5-7-15/h8-9H,3-7,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGCHQLUBWRHPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)N)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N1-methyl-2-{[2-(hydroxymethyl)phenyl]thio}benzamide](/img/structure/B2584974.png)
![4-Imino-3-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydroquinazolin-2-one](/img/structure/B2584975.png)
![N-[(3-aminophenyl)methyl]-2,2,2-trifluoro-N-methylacetamide](/img/structure/B2584976.png)

![4-bromo-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2584980.png)


![2-[(2-Bromo-4-chlorophenoxy)methyl]isoindole-1,3-dione](/img/structure/B2584986.png)
![6-Bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2584987.png)
![2,4-dimethoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2584990.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2584991.png)

